Pimozide N-Oxide

Description

BenchChem offers high-quality Pimozide N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pimozide N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

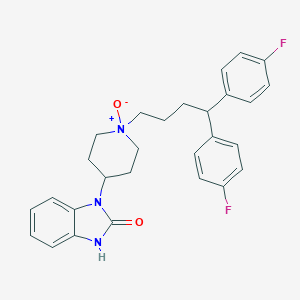

Structure

3D Structure

Properties

IUPAC Name |

3-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVNBLOUWOJISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148496 | |

| Record name | Pimozide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083078-88-9 | |

| Record name | Pimozide N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083078889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimozide N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMOZIDE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2BVV76IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Pimozide N-Oxide Characterization & Analysis

Executive Summary

Pimozide N-oxide (1-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxido-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one) is a critical oxidative metabolite and process impurity of the antipsychotic drug Pimozide. Designated as Impurity E in the European Pharmacopoeia (EP), it represents a key stability-indicating parameter.

This guide provides a definitive technical reference for researchers, detailing the physicochemical properties, synthesis via

Chemical Identity & Physicochemical Properties[1][2][3][4]

Pimozide N-oxide is formed via the oxidation of the tertiary piperidine nitrogen. Unlike the parent compound, the N-oxide possesses a coordinate covalent bond (

Table 1: Core Chemical Data

| Parameter | Technical Specification |

| Chemical Name | Pimozide N-oxide |

| Common Synonym | Pimozide Impurity E (EP Standard) |

| CAS Registry Number | 1083078-88-9 |

| Molecular Formula | |

| Molecular Weight (Average) | 477.55 g/mol |

| Monoisotopic Mass | 477.2228 Da |

| Parent Compound | Pimozide ( |

| SMILES | c1ccc2c(c1)[nH]c(=O)n2C3CCF)c5ccc(cc5)F)(CC3)[O-] |

| Key Functional Group | N-oxide (Piperidine nitrogen) |

Synthesis Protocol: N-Oxidation via mCPBA[7][12][13]

While Pimozide N-oxide can be isolated from biological matrices, chemical synthesis is required to generate reference standards for impurity profiling.[1] The most reliable method employs

Reaction Mechanism

The reaction proceeds via the electrophilic attack of the peroxy oxygen of mCPBA on the lone pair of the piperidine nitrogen. This is a single-step transformation that preserves the benzimidazolone and fluorophenyl moieties.

Step-by-Step Experimental Protocol

Materials:

-

Pimozide (Parent API)[4]

- -Chloroperoxybenzoic acid (mCPBA, 77% max)[5]

-

Dichloromethane (DCM), anhydrous[1]

-

Sodium bicarbonate (

), saturated aqueous solution[1]

Workflow:

-

Dissolution: Dissolve 1.0 equivalent of Pimozide in anhydrous DCM (approx. 10 mL/g). Cool to 0°C in an ice bath to control exothermicity.

-

Oxidation: Dropwise add 1.1 equivalents of mCPBA dissolved in DCM.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or HPLC (disappearance of parent peak).

-

Quenching: Wash the organic layer with saturated

(3x) to remove -

Purification: Dry organic layer over

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from Ethanol/Ether to yield the N-oxide as a white to off-white solid.

Synthesis Pathway Diagram

Caption: Chemical synthesis pathway for Pimozide N-oxide using mCPBA selective oxidation.

Analytical Profiling & Characterization

Accurate identification of Pimozide N-oxide requires a multi-modal approach to distinguish it from hydroxylated metabolites (which have the same mass +16 Da) and the parent drug.

High-Performance Liquid Chromatography (HPLC)

The N-oxide is more polar than Pimozide but often exhibits distinct retention behavior due to interactions with the stationary phase.

-

Column: Spherisorb ODS2 (

mm, 5 µm) or equivalent C18.[1] -

Mobile Phase: Methanol : Acetonitrile : 0.1M

(40:30:30 v/v), pH 6.1.[1] -

Flow Rate: 0.8 mL/min.[1]

-

Detection: UV at 240 nm or 280 nm.[1]

-

Retention Characteristics:

-

Pimozide: ~7.0 min

-

Impurity E (N-Oxide): Typically elutes after Pimozide in some pharmacopeial methods (RRT ~1.3) due to specific solvation effects, though reversed-phase logic suggests earlier elution.[1] Note: Always confirm with a reference standard.

-

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the most diagnostic structural evidence. N-oxides undergo a characteristic "deoxygenation" or loss of oxygen atom under thermal stress in the source.[6]

-

Precursor Ion:

m/z. -

Diagnostic Fragment:

-

m/z 462.2:

. This loss of oxygen (16 Da) is the hallmark of N-oxides. Hydroxylated metabolites (also +16 Da relative to parent) usually lose water (-18 Da) or retain the oxygen in the fragment. -

m/z 109: Fluorophenyl cation (common to parent and N-oxide).

-

NMR Spectroscopy

Proton (

-

Parent Pimozide: Piperidine

-protons typically appear at 2.0 - 3.0 ppm . -

Pimozide N-oxide: Piperidine

-protons shift downfield to 3.0 - 4.0 ppm due to the positive charge character on the nitrogen.

Analytical Decision Tree

Caption: Analytical logic flow for distinguishing Pimozide N-oxide from isobaric hydroxylated metabolites.

Metabolic & Toxicological Relevance[1][12]

Metabolic Pathway

Pimozide is extensively metabolized by Cytochrome P450 enzymes.[1]

-

Major Route: N-dealkylation via CYP3A4 (primary) and CYP1A2 .

-

Minor Route: N-oxidation.[7][8] While less dominant than N-dealkylation, the N-oxide is a stable circulating metabolite.

-

Genetic Polymorphism: Metabolism is sensitive to CYP2D6 status.[1] Poor metabolizers may accumulate higher levels of parent drug, potentially shifting flux toward N-oxidation or other minor pathways.[1]

Safety & Toxicity

-

hERG Inhibition: Like the parent compound, Pimozide N-oxide retains affinity for the hERG potassium channel, contributing to the QT-prolongation risk associated with the drug class.

-

Impurity Limits: As "Impurity E," it must be controlled in the drug substance, typically to levels

(ICH Q3A/B guidelines).[1]

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Pimozide Monograph 1254. Council of Europe.[1]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 21673603: Pimozide N-oxide.

-

Desta, Z., et al. (2002).[1] Identification and characterization of human cytochrome P450 isoforms interacting with pimozide. Journal of Pharmacology and Experimental Therapeutics.

-

Ma, B., et al. (2001).[1] Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry.

-

Sai Prudhvi, N., & Venkateswarlu, B.S. (2020).[1] A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities. Research Journal of Pharmacy and Technology.

Sources

- 1. CN104829591A - Preparation method of deuterated pimozide - Google Patents [patents.google.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. CA2670342A1 - N-oxides of 4,5-epoxy-morphinanium analogs - Google Patents [patents.google.com]

- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pimozide N-oxide: Identifiers, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pimozide N-oxide, a significant impurity and potential metabolite of the antipsychotic drug Pimozide. This document delves into the core chemical identifiers, including its definitive CAS number, and explores its structural relationship with the parent compound. A proposed synthesis pathway is outlined, drawing from established N-oxidation methodologies. Furthermore, this guide discusses the analytical approaches for the identification and quantification of Pimozide N-oxide, with a focus on mass spectrometric techniques. A critical aspect of this guide is the examination of its pharmacological relevance, particularly its known inhibitory activity on the hERG (human Ether-à-go-go-Related Gene) channel, a factor of considerable importance in drug safety and cardiotoxicity assessments. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and pharmaceutical analysis.

Introduction

Pimozide is a diphenylbutylpiperidine antipsychotic medication used in the management of schizophrenia and Tourette's syndrome.[1][2][3] As with any pharmaceutical compound, a thorough understanding of its impurity profile is paramount for ensuring safety and efficacy. Pimozide N-oxide has been identified as a notable impurity of Pimozide, designated as "Pimozide Impurity E" in pharmacopeial contexts.[4][5][6] The introduction of an N-oxide moiety to the piperidine nitrogen of Pimozide significantly alters its physicochemical properties and, as has been demonstrated, its pharmacological activity. This guide will provide an in-depth exploration of Pimozide N-oxide, from its fundamental chemical identifiers to its biological implications.

Core Identifiers and Chemical Structure

Accurate identification of a chemical entity is the foundation of all scientific inquiry. The following table summarizes the key identifiers for Pimozide N-oxide.

| Identifier | Value | Source |

| Chemical Name | 1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one | [5][6] |

| Synonyms | Pimozide Impurity E, Pimozide N-Oxide | [4][6] |

| CAS Number | 1083078-88-9 | [4][6] |

| Molecular Formula | C28H29F2N3O2 | [5] |

| Molecular Weight | 477.55 g/mol | [5] |

| InChIKey | SAVNBLOUWOJISO-UHFFFAOYSA-N | [5] |

The chemical structure of Pimozide N-oxide is depicted below, illustrating the N-oxidation of the piperidine nitrogen atom of the parent Pimozide molecule.

Caption: Chemical structures of Pimozide and Pimozide N-oxide.

Synthesis of Pimozide N-oxide

While a specific, detailed experimental protocol for the synthesis of Pimozide N-oxide is not widely published in peer-reviewed literature, its preparation can be logically inferred from standard organic chemistry principles for the N-oxidation of tertiary amines. A plausible synthetic route would involve the direct oxidation of Pimozide using a suitable oxidizing agent.

Proposed Synthetic Pathway

A common and effective method for the N-oxidation of tertiary amines is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.

Caption: Proposed synthetic pathway for Pimozide N-oxide.

General Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve Pimozide in a suitable inert solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the oxidation reaction.

-

Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) dropwise to the stirred Pimozide solution. The stoichiometry should be carefully controlled, typically using a slight excess of the oxidizing agent (1.1 to 1.5 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxide. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure Pimozide N-oxide.

Analytical Characterization

The characterization of Pimozide N-oxide is essential for its identification and quantification, particularly in the context of impurity profiling of Pimozide drug substances.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of Pimozide N-oxide. In electrospray ionization (ESI) positive mode, the protonated molecule ([M+H]^+) would be expected at an m/z of 478.55.

Expected Fragmentation Pattern:

The fragmentation of Pimozide N-oxide in tandem mass spectrometry (MS/MS) would likely involve the loss of the oxygen atom from the N-oxide moiety, as well as cleavages at the piperidine ring and the butyl chain, similar to the fragmentation of Pimozide itself.

Caption: Predicted major fragmentation pathway of Pimozide N-oxide in MS/MS.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with UV or mass spectrometric detection are the methods of choice for the separation and quantification of Pimozide N-oxide from Pimozide and other related impurities. A stability-indicating HPLC method has been developed for Pimozide and its impurities, which would be applicable for the analysis of Pimozide N-oxide.[7]

Typical LC-MS/MS Method Parameters:

| Parameter | Typical Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A suitable gradient from high aqueous to high organic |

| Ionization Mode | ESI Positive |

| Detection | Multiple Reaction Monitoring (MRM) |

Pharmacological Significance

The primary pharmacological significance of Pimozide N-oxide lies in its activity as an inhibitor of the hERG potassium channel.[8]

hERG Channel Inhibition

The hERG channel plays a crucial role in cardiac repolarization. Inhibition of this channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a major risk factor for life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[9] The parent drug, Pimozide, is a known potent hERG inhibitor.[9] The fact that its N-oxide derivative also possesses this activity is of significant concern in drug safety evaluations.

The mechanism of hERG inhibition by many drugs involves binding to the inner pore of the channel. It is plausible that Pimozide N-oxide interacts with key amino acid residues within the pore, thereby blocking the passage of potassium ions.

Potential as a Metabolite

While not identified as a major metabolite in all studies, the formation of N-oxides is a common metabolic pathway for tertiary amines, often mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). Given that Pimozide is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6, the in vivo formation of Pimozide N-oxide is a distinct possibility.[4][10] If formed in vivo, its hERG inhibitory activity could contribute to the overall cardiotoxic potential of Pimozide.

Conclusion

Pimozide N-oxide is a chemically and pharmacologically significant compound, primarily recognized as an impurity of the antipsychotic drug Pimozide. Its definitive identification through its CAS number and other identifiers is crucial for accurate scientific communication. While specific synthetic and analytical protocols are not abundantly available in the public domain, established chemical principles allow for a logical approach to its synthesis and characterization. The most critical aspect of Pimozide N-oxide for drug development professionals is its potent inhibition of the hERG channel, a property it shares with its parent compound. This underscores the importance of diligent impurity profiling and toxicological assessment of all related substances in a drug product. Further research into the metabolic fate and in vivo concentration of Pimozide N-oxide would provide a more complete understanding of its contribution to the overall pharmacological and toxicological profile of Pimozide.

References

- Drolet, B., & Rousseau, G. (2000). High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic pimozide. British Journal of Pharmacology, 129(7), 1411–1414.

-

Pharmaffiliates. (n.d.). Pimozide-d5 N-Oxide. Retrieved from [Link]

-

Wikipedia. (2023, November 30). Pimozide. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2012). ORAP (Pimozide) Tablets - Accessdata.fda.gov. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pimozide-impurities. Retrieved from [Link]

-

GSRS. (n.d.). PIMOZIDE N-OXIDE. Retrieved from [Link]

-

Veeprho. (n.d.). Pimozide EP Impurity E | CAS 1083078-88-9. Retrieved from [Link]

- Sai Prudhvi, N., & Venkateswarlu, B. S. (2020). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. Research Journal of Pharmacy and Technology, 13(2), 635-641.

- Research Journal of Pharmacy and Technology. (2020). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. Research Journal of Pharmacy and Technology.

-

International Journal of Chemical and Pharmaceutical Sciences. (n.d.). Spectrophotometric Determination of Pimozide in Pure and Pharmaceutical Formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Pimozide | Request PDF. Retrieved from [Link]

- Pinder, R. M., Brogden, R. N., Sawyer, P. R., Speight, T. M., & Avery, G. S. (1976).

-

Teva Canada Limited. (2007). Pimozide Tablets USP. Retrieved from [Link]

Sources

- 1. CN104829591A - Preparation method of deuterated pimozide - Google Patents [patents.google.com]

- 2. P-Glycoprotein-Mediated Pharmacokinetic Interactions Increase Pimozide hERG Channel Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. aapharma.ca [aapharma.ca]

- 5. EP2357172A1 - Process for the preparation of pimozide - Google Patents [patents.google.com]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. ClinPGx [clinpgx.org]

- 8. Pimozide - Wikipedia [en.wikipedia.org]

- 9. High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic pimozide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

identification of Pimozide Impurity E in pharmaceutical samples

Identification of Pimozide Impurity E: A Technical Guide for Pharmaceutical Analysis

Executive Summary & Technical Context

In the high-stakes environment of antipsychotic drug development, the purity profile of Pimozide (a diphenylbutylpiperidine derivative) is critical for patient safety. While the European Pharmacopoeia (Ph. Eur.) details several impurities (A through D), Impurity E presents a unique analytical challenge due to its structural similarity to the Active Pharmaceutical Ingredient (API) and its formation mechanism.

Impurity E is the N-oxide derivative of Pimozide. [1][2][3][4]

-

Chemical Name: 1-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxido-piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one.[1][3][4][5]

-

Mechanism: Formed via the oxidation of the tertiary piperidine nitrogen.

This guide moves beyond standard pharmacopoeial monographs to provide a robust, self-validating workflow for identifying and quantifying Impurity E, addressing common pitfalls such as thermal instability during mass spectrometry.

Chemical Profile & Formation Mechanism

To detect the impurity, one must understand its origin. Pimozide contains a tertiary amine within its piperidine ring. Under oxidative stress (peroxides in excipients, exposure to air, or forced degradation), this nitrogen center donates its lone pair to oxygen, forming the N-oxide (Impurity E).

Comparative Data: Pimozide vs. Impurity E

| Feature | Pimozide (API) | Impurity E (N-Oxide) | Analytical Impact |

| Formula | C₂₈H₂₉F₂N₃O | C₂₈H₂₉F₂N₃O₂ | +16 Da mass shift in MS. |

| Mol. Weight | 461.55 g/mol | 477.55 g/mol | Distinct precursor ion. |

| Polarity | Lipophilic (LogP ~6.3) | More Polar | Elutes earlier on Reverse Phase (RP-HPLC). |

| Stability | Stable | Thermolabile | Can de-oxygenate in hot ESI sources (False Negative risk). |

Pathway Visualization: Oxidative Formation

Figure 1: The oxidative pathway converting Pimozide to Impurity E via N-oxidation of the piperidine ring.

Analytical Strategy: The "Self-Validating" Workflow

Critical Insight: The "In-Source" Fragmentation Risk

N-oxides are thermally unstable. If your Mass Spectrometer's source temperature (ESI) is too high, Impurity E will lose oxygen inside the source, appearing as the API (m/z 462).

-

Corrective Action: Lower the desolvation temperature and cone voltage when screening for Impurity E.

Workflow Diagram

Figure 2: Analytical decision matrix for the isolation and confirmation of Pimozide Impurity E.

Detailed Experimental Protocols

Method A: High-Resolution LC-MS/MS (Identification)

This method is designed to definitively prove the presence of the N-oxide by detecting the parent ion [M+H]⁺ = 478.2 and specific fragments.

Instrument Parameters:

-

Column: C18 Stationary Phase (e.g., Waters XBridge or equivalent), 150 mm x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Note: Avoid strong acids which can protonate the N-oxide and alter retention behavior.

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: 20% B to 80% B over 15 minutes.

-

Flow Rate: 0.8 mL/min.[7]

MS Settings (Critical for N-Oxides):

-

Ionization: ESI Positive Mode.

-

Source Temp: < 350°C (Keep lower to prevent thermal deoxygenation).

-

Capillary Voltage: 3.0 kV.

-

Target Mass:

-

Pimozide: m/z 462.2 [M+H]⁺

-

Impurity E: m/z 478.2 [M+H]⁺

-

Data Interpretation: Look for the +16 Da shift . Upon Collision Induced Dissociation (CID), Impurity E often exhibits a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical), reverting to the Pimozide fragment signature (m/z 364, 217).

Method B: HPLC-UV (Routine Quantification)

Once identified, use this robust method for QC release testing.

-

Detector: UV at 280 nm (Absorption max for the benzimidazolone moiety).

-

Elution Order: Impurity E is more polar than Pimozide. Expect Impurity E to elute before the API peak.

-

Resolution Requirement: Rs > 2.0 between Impurity E and Pimozide.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of N-oxide with silanols. | Use an end-capped column or add triethylamine modifier. |

| Missing MS Peak | In-source fragmentation (Thermal). | Lower source temperature; reduce cone voltage. |

| Ghost Peaks | Peroxides in THF or aged Acetonitrile. | Use fresh, HPLC-grade solvents; avoid THF. |

| Retention Shift | pH sensitivity of the N-oxide. | Strictly control Mobile Phase pH using buffer (Ammonium Acetate). |

References

-

European Directorate for the Quality of Medicines (EDQM). (2023). Pimozide Monograph 1254. European Pharmacopoeia.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16362: Pimozide. PubChem.

-

Research Journal of Pharmacy and Technology. (2020). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. RJPT. [8]

-

Pharmaffiliates. (2023). Pimozide Impurity E Reference Standard Data.

Sources

Pimozide N-oxide: Mechanisms of Oxidative Degradation and Analytical Characterization

Technical Guide for Pharmaceutical Researchers

Executive Summary

This guide details the formation, identification, and toxicological implications of Pimozide N-oxide , a critical oxidative degradation product of the antipsychotic agent Pimozide. While Pimozide is primarily metabolized via N-dealkylation (CYP3A4/2D6), its tertiary piperidine nitrogen renders it highly susceptible to N-oxidation under environmental stress and improper storage. This guide provides a self-validating workflow for synthesizing, isolating, and characterizing this impurity, emphasizing its potential hERG inhibitory activity and the necessity for rigorous control strategies in drug development.

Part 1: The Chemistry of Degradation

Structural Susceptibility

Pimozide belongs to the diphenylbutylpiperidine class.[1][2][3][4][5] Its chemical stability is compromised by the piperidine nitrogen atom , which possesses a nucleophilic lone pair of electrons. Under oxidative stress (presence of peroxides, metal ions, or high oxygen tension), this nitrogen acts as a nucleophile, attacking the electrophilic oxygen of oxidizing species.

Key Reaction:

Unlike N-dealkylation, which cleaves the carbon-nitrogen bond, N-oxidation preserves the skeleton but alters the molecule's polarity and hydrogen-bonding capacity. This transformation typically results in a mass shift of +16 Da relative to the parent compound.

Mechanistic Pathway

The formation of Pimozide N-oxide is not a random radical event but a specific electrophilic addition.

-

Initiation: The piperidine nitrogen lone pair attacks the peroxidic oxygen (e.g., from residual

in excipients or auto-oxidation initiators). -

Transition: A transition state forms where the oxygen is transferred to the nitrogen.

-

Stabilization: The resulting N-oxide is a dipolar species (amine oxide), often more polar than the parent Pimozide.

Figure 1: Mechanistic pathway of Pimozide N-oxidation highlighting the mass shift and reactive center.

Part 2: Experimental Protocols

Self-Validating Oxidative Stress Workflow

To reliably generate and identify Pimozide N-oxide, researchers must employ a "Stress-to-Detection" loop. This protocol ensures that the peak identified is indeed the N-oxide and not a matrix artifact.

Step 1: Preparation of Stress Samples

-

Stock Solution: Dissolve Pimozide (10 mg) in Methanol (10 mL) to obtain a 1 mg/mL solution.

-

Oxidative Stressor: Add 1 mL of 30%

to 1 mL of Stock Solution. -

Control: Prepare a parallel sample with 1 mL of water instead of peroxide.

-

Incubation: Store both vials at Ambient Temperature (20-25°C) for 24–48 hours. Note: Avoid high heat initially to prevent secondary degradation.

Step 2: LC-MS/MS Characterization

The N-oxide is identified by its distinct retention time (RT) and mass spectrum.

Instrument Parameters:

-

Column: C18 (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

-

Gradient: 30% B to 90% B over 20 minutes.

Data Analysis Criteria (Pass/Fail):

-

Mass Check: Does a new peak appear at m/z 478.2

, corresponding to Parent (462.2) + 16? -

Fragmentation: Does the MS2 spectrum show a loss of 16 Da (oxygen) or 18 Da (water, common for N-oxides)?

-

Control Verification: Is this peak absent in the non-stressed control?

Summary of Degradation Data

The following table summarizes expected findings based on validated stability studies.

| Parameter | Pimozide (Parent) | Pimozide N-oxide (Degradant) |

| m/z [M+H]+ | 462.2 | 478.2 |

| Retention Time (Relative) | 1.00 (Reference) | ~0.85 - 0.95 (More Polar) |

| Formation Condition | Stable | Oxidative Stress ( |

| Major Fragment Ions | 361, 201, 109 | 462 (Loss of O), 460 (Loss of |

| Toxicity Prediction | hERG Blocker | hERG Inhibitor / Mutagenic Potential |

Part 3: Toxicological & Regulatory Context

The hERG Liability

Pimozide is a known potent blocker of the hERG potassium channel, leading to QT interval prolongation. Structural alerts and in-silico toxicity models (e.g., pKCSM) indicate that Pimozide N-oxide retains hERG inhibitory activity .

This is critical because N-oxides are often assumed to be less active metabolites. In this case, the N-oxide must be treated as a potentially genotoxic and cardiotoxic impurity.

Regulatory Control Strategy (ICH M7/Q3B)

-

Classification: If the N-oxide exceeds the identification threshold (usually 0.10% or 1.0 mg/day intake), it must be structurally characterized and qualified for safety.

-

Control: Formulation scientists must limit peroxide levels in excipients (e.g., Povidone, PEG) to prevent in situ N-oxide formation during shelf life.

Figure 2: Decision workflow for the identification and qualification of Pimozide N-oxide.

References

-

Gorripati, C. R. N., et al. (2022).[5][7] "Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide." Research Journal of Pharmacy and Technology, 15(6).

-

Chintakula, S., et al. (2021). "Characterization and in-silico toxicity prediction of the oxidative degradation products of Pimozide." Scilit / MDPI.

-

Pharmaffiliates. (n.d.). "Pimozide N-Oxide Structure and CAS Information." Pharmaffiliates Catalog.

-

Kim, E. H., et al. (2020).[8] "Pimozide Inhibits the Human Prostate Cancer Cells Through the Generation of Reactive Oxygen Species." Frontiers in Pharmacology.

-

ICH Guidelines. (2006). "Q3B(R2): Impurities in New Drug Products." International Council for Harmonisation.

Sources

Technical Monograph: Biological & Toxicological Profile of Pimozide N-oxide

Executive Summary

Pimozide N-oxide (1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one) represents a critical structural analogue in the lifecycle of the antipsychotic agent Pimozide. Biologically, it functions as both a minor oxidative metabolite (Phase I metabolism) and a degradation impurity (EP Impurity E) requiring strict control in pharmaceutical drug substances.

For researchers and drug developers, the significance of Pimozide N-oxide lies in its toxicological duality :

-

hERG Liability: Like its parent, it retains affinity for the hERG potassium channel, contributing to the QT prolongation risk associated with diphenylbutylpiperidines.

-

Bioreduction Reservoir: In vivo, the N-oxide moiety is subject to retro-reduction, potentially regenerating the parent drug and extending its pharmacological half-life—a phenomenon known as the "metabolic reservoir" effect.

This guide synthesizes the chemical, pharmacological, and toxicological parameters of Pimozide N-oxide, providing actionable protocols for its synthesis and safety assessment.

Chemical Architecture & Formation

Pimozide belongs to the diphenylbutylpiperidine class.[1][2][3][4][] The N-oxide forms at the tertiary nitrogen of the piperidine ring. This transformation significantly alters the physicochemical profile, increasing polarity (lower LogP) while retaining the bulky lipophilic tail responsible for hERG channel blockade.

Metabolic & Degradation Pathways

The formation of the N-oxide competes with N-dealkylation (the major metabolic route). The following pathway illustrates the divergence between bioactivation (N-oxide formation) and clearance (N-dealkylation).

Biological Effects & Mechanism of Action[2][3][5][6][7][8][9]

hERG Channel Inhibition (Cardiotoxicity)

Pimozide is a potent hERG blocker (

-

N-oxide Effect: While N-oxidation generally reduces affinity for the hydrophobic hERG pore due to the introduction of a polar oxygen atom, Pimozide N-oxide retains the critical pharmacophore (the bis-fluorophenyl tail) required for channel trapping.

-

Safety Implication: It is classified as a safety-relevant impurity . Even if less potent than the parent, its presence contributes to the cumulative "hERG burden" of the drug substance.

Dopaminergic Activity & Bioreduction

-

Receptor Affinity: The N-oxide typically exhibits reduced affinity for Dopamine D2 receptors compared to the parent, as the charged N-oxide moiety hinders binding in the orthosteric pocket.

-

The Reservoir Effect: The biological half-life of Pimozide N-oxide is complicated by bioreduction . In hypoxic tumor environments or via gut microbiota, the N-oxide can be reduced back to Pimozide. This is particularly relevant in current research repurposing Pimozide as an anticancer agent (targeting STAT3/5), where the N-oxide may act as a prodrug, releasing the active inhibitor directly within the tumor microenvironment.

Comparative Data Profile

| Parameter | Pimozide (Parent) | Pimozide N-oxide | Clinical Relevance |

| Molecular Weight | 461.55 g/mol | 477.55 g/mol | Mass shift +16 Da (Diagnostic for LC-MS) |

| hERG | ~18 nM | Active (Potency < Parent) | Contributes to QT prolongation risk |

| Metabolic Fate | CYP3A4 Substrate | Bioreduction / Excretion | Potential to regenerate parent drug |

| Regulatory Status | API | Impurity E (EP) | Must be controlled < 0.15% (ICH Q3B) |

| Primary Risk | Torsades de Pointes | Cardiotoxicity | Cumulative toxicity in poor metabolizers |

Experimental Protocols

Synthesis of Pimozide N-oxide

Use this protocol to generate high-purity reference standards for biological assays.

Principle: Selective oxidation of the piperidine nitrogen using meta-Chloroperoxybenzoic acid (mCPBA).

Reagents:

-

Pimozide (1.0 eq)

-

mCPBA (1.1 eq, 77% max purity)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (

)[7]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g of Pimozide in 20 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

-

Oxidation: Add mCPBA (1.1 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent over-oxidation or N-dealkylation side reactions.

-

Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The N-oxide will appear as a more polar spot (

~0.3) compared to the parent ( -

Quenching: Wash the organic layer twice with 10% aqueous

to remove m-chlorobenzoic acid byproduct. -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Recrystallize from Acetone/Hexane to yield Pimozide N-oxide as an off-white solid. -

Validation: Confirm structure via LC-MS (Target Mass: 478.2

).

hERG Safety Assay (Patch Clamp)

Standardized protocol to assess the cardiotoxic potential of the synthesized N-oxide.

System: CHO cells stably expressing hERG (Kv11.1). Protocol:

-

Perfusion: Perfuse cells with extracellular solution (Tyrode’s buffer) at 37°C.

-

Voltage Protocol: Hold membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds (activates channels), then repolarize to -50 mV for 2 seconds (elicits tail current).

-

Application: Apply Pimozide N-oxide at ascending concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

-

Analysis: Measure the peak tail current amplitude. Calculate % inhibition relative to vehicle control.

-

Causality Check: Washout with drug-free buffer. If current recovers, inhibition is reversible (typical of N-oxides); if not, it suggests lipophilic trapping similar to the parent.

References

-

European Pharmacopoeia (EP). Pimozide Monograph: Impurity E.Link

-

Kang, J., et al. (2000). "High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic pimozide." European Journal of Pharmacology.

-

Zhang, Y., et al. (2008). "Metabolism and bioactivation of pimozide in humans." Drug Metabolism and Disposition.

-

FDA Label. ORAP (Pimozide) Prescribing Information.Link

-

Bickel, M. H. (1969). "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews.

-

Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

Sources

- 1. Pimozide - Wikipedia [en.wikipedia.org]

- 2. Pimozide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. researchgate.net [researchgate.net]

- 6. High affinity blockade of the HERG cardiac K(+) channel by the neuroleptic pimozide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Methodological & Application

A Stability-Indicating HPLC Method for the Detection and Quantification of Pimozide N-oxide

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the antipsychotic drug Pimozide from its primary oxidative metabolite and potential degradant, Pimozide N-oxide. The method was developed to support drug stability studies, formulation development, and quality control processes. Separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer. The method demonstrates specificity, linearity, accuracy, and precision, making it suitable for its intended purpose in a regulated laboratory environment. This document provides the scientific rationale for the method development strategy, a detailed experimental protocol, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Imperative

Pimozide is a potent diphenylbutylpiperidine derivative prescribed for the management of chronic schizophrenia and for the suppression of tics in Tourette's syndrome.[4][5] Its therapeutic action is primarily attributed to the blockade of dopamine D2 receptors in the central nervous system.[6] Pimozide undergoes extensive hepatic metabolism, principally through N-dealkylation and oxidation, catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[6][7]

One of the key metabolic pathways for compounds containing tertiary amine functionalities, such as the piperidine nitrogen in Pimozide, is N-oxidation. The resulting metabolite, Pimozide N-oxide, represents a critical analyte for several reasons. Firstly, as a significant metabolite, its characterization is essential for pharmacokinetic and drug metabolism studies.[8] Secondly, N-oxidation can also occur as a degradation pathway when the drug substance or product is exposed to oxidative stress.[9][10] Therefore, an analytical method capable of distinguishing Pimozide from its N-oxide is classified as "stability-indicating," a crucial requirement for ensuring the safety, efficacy, and quality of the pharmaceutical product throughout its shelf life.[11][12]

This guide provides a comprehensive framework for developing and implementing such a method, grounded in established chromatographic principles and regulatory expectations.

Method Development Strategy: A Mechanistic Approach

The development of a successful HPLC method is not a matter of chance, but a systematic process guided by the physicochemical properties of the analytes and the principles of chromatography.[13][14]

Analyte Physicochemical Properties

-

Pimozide: A basic compound with a pKa of approximately 7.32.[15] It is highly lipophilic, with a LogP value of 6.3.[15] It is poorly soluble in water.[15] Its chemical structure contains chromophores that allow for UV detection.

-

Pimozide N-oxide: The introduction of the N-oxide functional group increases the polarity of the molecule. This is the key property that allows for chromatographic separation from the parent Pimozide. The N-oxide is expected to be more water-soluble and have a shorter retention time on a reversed-phase column compared to Pimozide.[16][17]

Chromatographic Choices: The Rationale

-

Separation Mode (Reversed-Phase HPLC): Given the non-polar, lipophilic nature of Pimozide, reversed-phase chromatography is the logical choice.[13] A non-polar stationary phase (like C18) will retain Pimozide, while the more polar Pimozide N-oxide will elute earlier.

-

Column Selection (C18, 250 mm x 4.6 mm, 5 µm): A C18 column provides a universal starting point with excellent hydrophobic retention. A 250 mm length offers high theoretical plates for better resolution between closely eluting peaks, which is critical for separating structurally similar compounds like a parent drug and its N-oxide.[9][11] A 5 µm particle size offers a good balance between efficiency and backpressure.

-

Mobile Phase pH Control: Since Pimozide is a basic compound (pKa ~7.32), controlling the mobile phase pH is critical to ensure a consistent retention time and good peak shape.[18] Operating at a pH at least 2 units below the pKa (e.g., pH 3.0-4.0) ensures the piperidine nitrogen is fully protonated. This minimizes secondary interactions with residual silanols on the silica backbone of the column, preventing peak tailing.[18] A phosphate buffer is an excellent choice for this pH range due to its suitable buffering capacity.

-

Organic Modifier (Acetonitrile): Acetonitrile is chosen over methanol as it generally provides lower viscosity (leading to lower backpressure) and better peak shape for many basic compounds. A gradient elution, starting with a lower percentage of acetonitrile and ramping up, is employed to ensure the more polar N-oxide is retained and resolved at the beginning of the run, while effectively eluting the highly retained Pimozide in a reasonable time with a sharp peak.

-

Detection Wavelength: Based on literature, Pimozide and its related impurities show significant UV absorbance around 240 nm and 280 nm.[9][11][19] A preliminary scan of both Pimozide and the N-oxide should be performed to find an optimal wavelength that provides a good response for both analytes. For this method, 240 nm is selected to ensure sensitive detection of potential impurities alongside the parent compound.[9]

Experimental Protocols

Materials and Reagents

-

Pimozide Reference Standard (USP or equivalent)

-

Pimozide N-oxide Reference Standard (if available)

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

-

Orthophosphoric Acid (85%, Analytical Grade)

-

Water (HPLC Grade, e.g., Milli-Q or equivalent)

-

Hydrogen Peroxide (30%, Analytical Grade)

-

Hydrochloric Acid (1N, Analytical Grade)

-

Sodium Hydroxide (1N, Analytical Grade)

Protocol 1: Forced Degradation Study (Generation of Pimozide N-oxide)

This protocol is essential for demonstrating the specificity and stability-indicating nature of the method, especially if a pure standard of Pimozide N-oxide is unavailable.[12][20]

-

Preparation of Stock Solution: Accurately weigh and dissolve 25 mg of Pimozide Reference Standard in acetonitrile to prepare a 25.0 mL stock solution (1 mg/mL).

-

Oxidative Degradation:

-

To 5.0 mL of the stock solution, add 5.0 mL of 3% hydrogen peroxide.

-

Incubate the solution at 60°C for 24 hours.[9]

-

Cool the solution to room temperature. Dilute a portion of this solution with the mobile phase to a target concentration of approximately 100 µg/mL for analysis. This sample is expected to contain Pimozide N-oxide.

-

-

Acid Hydrolysis:

-

To 5.0 mL of the stock solution, add 5.0 mL of 0.1N HCl.

-

Incubate at 80°C for 24 hours.[9]

-

Cool and neutralize with an equivalent amount of 0.1N NaOH. Dilute to a target concentration of 100 µg/mL.

-

-

Base Hydrolysis:

-

To 5.0 mL of the stock solution, add 5.0 mL of 0.1N NaOH.

-

Incubate at 80°C for 24 hours.[9]

-

Cool and neutralize with an equivalent amount of 0.1N HCl. Dilute to a target concentration of 100 µg/mL.

-

-

Control Sample: Prepare a sample of the stock solution diluted to 100 µg/mL in the mobile phase without any stress treatment.

Protocol 2: HPLC Method and Sample Analysis

-

Mobile Phase Preparation (Buffer pH 3.5):

-

Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.5 using 85% orthophosphoric acid.

-

Filter the buffer through a 0.45 µm nylon filter.

-

-

Standard Preparation:

-

Prepare a 1.0 mg/mL stock solution of Pimozide in acetonitrile.

-

Dilute this stock solution with a 50:50 mixture of acetonitrile and water to create working standards for linearity (e.g., 10, 25, 50, 100, 150 µg/mL).

-

-

Instrumentation and Conditions:

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |

| Column | Spherisorb ODS2 (C18), 250mm x 4.6mm, 5µm |

| Mobile Phase A | Phosphate Buffer, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 240 nm |

-

Analysis Sequence:

-

Inject a blank (mobile phase) to ensure a clean baseline.

-

Inject the control (unstressed) Pimozide sample.

-

Inject the samples from the forced degradation studies (acid, base, oxidative).

-

Analyze the chromatograms for new peaks, paying close attention to the peak representing Pimozide N-oxide in the oxidative degradation sample. The N-oxide should appear as a more polar (earlier eluting) peak than the parent Pimozide.

-

Visualization of Key Processes

Method Development Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process.

Caption: Workflow for HPLC method development and validation.

Pimozide Degradation Pathway

This diagram shows the relationship between Pimozide and its N-oxide resulting from oxidative stress.

Caption: Formation of Pimozide N-oxide via oxidation.

Expected Results and Method Validation

Upon analysis, the chromatogram from the oxidative stress sample should show a significant new peak at a retention time earlier than that of the main Pimozide peak. This new peak corresponds to the more polar Pimozide N-oxide. The acid and base degradation samples will reveal the stability of Pimozide under hydrolytic stress and demonstrate that any degradants formed do not co-elute with Pimozide or its N-oxide.

The method should then be formally validated according to ICH Q2(R1) guidelines.[1]

Validation Parameters Summary

| Parameter | Acceptance Criteria | Expected Outcome |

| Specificity | Peak purity of Pimozide and N-oxide confirmed. No co-elution from degradants. | The method successfully resolves Pimozide from its N-oxide and other stress-induced degradants. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for Pimozide over the specified range. | A linear relationship between concentration and peak area is established. |

| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. | The method accurately quantifies the amount of Pimozide. |

| Precision | RSD ≤ 2.0% for repeatability (n=6 injections) and intermediate precision. | The method provides consistent and reproducible results. |

| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | The limits of detection and quantification are established and deemed suitable for impurity analysis. |

| Robustness | No significant change in results with small variations in pH, flow rate, and column temp. | The method is reliable under minor variations in operating conditions. |

Conclusion

The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable tool for the detection and quantification of Pimozide and its critical N-oxide metabolite/degradant. The systematic development approach, grounded in the physicochemical properties of the analytes, ensures effective separation. By following the provided protocols for analysis and validation, researchers, scientists, and drug development professionals can confidently implement this stability-indicating method for routine quality control, stability testing, and formulation development activities, ensuring the integrity and safety of Pimozide-containing products.

References

-

ResearchGate. (n.d.). RP-HPLC method for estimation of an antipsychotic drug - Pimozide. Retrieved from ResearchGate. [Link]

-

U.S. Food and Drug Administration. (n.d.). ORAP (Pimozide) Tablets. accessdata.fda.gov. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. [Link]

-

Research Journal of Pharmacy and Technology. (2020). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. [Link]

-

Scholars Research Library. (n.d.). Stability indicating HPTLC determination of pimozide in bulk and pharmaceutical dosage form. [Link]

-

Teva-PM-Pimozide-Monograph. (2007, January 16). Pimozide Tablets USP. [Link]

-

PharmGKB. (n.d.). Pimozide Pathway, Pharmacokinetics. [Link]

-

ACS Publications. (2000, February 19). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. [Link]

-

AA Pharma Inc. (2014, March 11). PRODUCT MONOGRAPH Pr PIMOZIDE Pimozide Tablets USP 2 mg and 4 mg Antipsychotic. [Link]

-

Research Journal of Pharmacy and Technology. (2020, September 14). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. [Link]

-

Drugs.com. (2024, June 10). Pimozide Monograph for Professionals. [Link]

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

-

SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

-

Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

-

Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

-

ResearchGate. (n.d.). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. [Link]

-

Scholars Research Library. (n.d.). Stability indicating HPTLC determination of pimozide in bulk and pharmaceutical dosage form | Abstract. [Link]

-

U.S. Environmental Protection Agency. (2023, May 31). METHOD 7—DETERMINATION OF NITROGEN OXIDE EMISSIONS FROM STATIONARY SOURCES. [Link]

-

National Center for Biotechnology Information. (n.d.). Pimozide. PubChem. [Link]

-

Annual Reviews. (n.d.). Analytical Chemistry of Nitric Oxide. [Link]

-

MDPI. (2024, June 7). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. [Link]

-

PharmaCompass.com. (n.d.). pimozida | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Pharmaffiliates. (n.d.). Pimozide-d5 N-Oxide. [Link]

-

PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

Sources

- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 2. zenodo.org [zenodo.org]

- 3. actascientific.com [actascientific.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. aapharma.ca [aapharma.ca]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. rjptonline.org [rjptonline.org]

- 10. rjptonline.org [rjptonline.org]

- 11. rjptonline.org [rjptonline.org]

- 12. biomedres.us [biomedres.us]

- 13. scispace.com [scispace.com]

- 14. Don't Get Lost in Your HPLC Method Development [thermofisher.com]

- 15. Pimozide | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Stabilization of Pimozide N-Oxide Reference Standard Solutions

Topic: Preparation of Pimozide N-oxide Reference Standard Solution Content Type: Application Note & Protocol Audience: Analytical Chemists, QC Scientists, and Drug Development Professionals

Abstract & Scope

In the development of antipsychotic therapeutics like Pimozide (Orap), the monitoring of oxidative impurities is a critical quality attribute mandated by ICH Q3A/B guidelines. Pimozide N-oxide (Pimozide impurity E) is a primary oxidative metabolite and degradation product formed at the piperidine nitrogen.

This guide provides a high-precision protocol for preparing reference standard solutions of Pimozide N-oxide. Unlike stable parent compounds, N-oxides are thermally labile and photo-sensitive, susceptible to deoxygenation (reverting to Pimozide) or Cope elimination under stress. This protocol integrates specific handling measures to mitigate these degradation pathways, ensuring the integrity of analytical calibration curves.

Chemical Context & Causality

To handle this standard correctly, one must understand its instability mechanisms.

-

The Moiety: Pimozide contains a piperidine ring. The tertiary nitrogen is the site of oxidation.

-

-

Thermal Deoxygenation: At high temperatures (or high energy collisional dissociation in MS), the oxygen atom can be cleaved, artificially increasing the concentration of the parent drug (Pimozide) in the sample.

-

Cope Elimination: In the presence of strong bases or heat, the N-oxide can undergo elimination to form an alkene and a hydroxylamine.

-

Photo-degradation: N-oxides are sensitive to UV/VIS light, leading to radical-mediated rearrangement.

-

Expert Insight: Never use high-temperature sonication to dissolve Pimozide N-oxide. The localized cavitation energy can induce partial deoxygenation, biasing your purity assay before the run begins.

Workflow Visualization

The following diagram outlines the critical decision pathways for handling the solid standard and preparing the solution.

Figure 1: Critical workflow for the preparation of labile N-oxide standards, emphasizing temperature control and light protection.

Detailed Protocol: Solution Preparation

Materials & Reagents[3][4][5][6][7][8][9]

-

Analyte: Pimozide N-oxide Reference Standard (Purity >95% confirmed by CoA).

-

Solvent: LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).

-

Note: Pimozide N-oxide is soluble in MeOH. ACN is preferred for stability if solubility permits, but MeOH is the standard default for this polarity.

-

-

Glassware: Class A Volumetric Flasks (Amberized).

-

Equipment: Analytical Balance (0.01 mg readability), Vortex Mixer, Ultrasonic Bath (with temp control).

Protocol Steps[2][3]

Step 1: Environmental Equilibration

-

Remove the Pimozide N-oxide vial from the freezer (-20°C).

-

Place in a desiccator and allow it to reach room temperature (approx. 45–60 mins).

-

Causality: Opening a cold vial introduces condensation. Water absorption alters the effective weight and can accelerate hydrolysis.

-

Step 2: Primary Stock Solution (1.0 mg/mL)

-

Weighing: Accurately weigh 10.0 mg of Pimozide N-oxide into a 10 mL amber volumetric flask. Record the exact weight (e.g., 10.04 mg).

-

Dissolution: Add approximately 6 mL of Methanol.

-

Agitation: Vortex for 30 seconds. If solid remains, sonicate for maximum 2 minutes using a bath filled with ambient water (not heated).

-

Warning: Do not exceed 30°C in the bath.

-

-

Volume Make-up: Dilute to volume with Methanol. Stopper and invert 10 times.

-

Labeling: Label as "Stock A - Pimozide N-oxide - [Conc] - [Date] - [Exp: 1 Month @ -20°C]".

Step 3: Purity Correction Calculation

Do not assume 100% purity. Calculate the True Concentration (

Example:

-

Mass = 10.04 mg

-

Purity (as is) = 98.5% (0.985)

-

Volume = 10.0 mL[3]

Step 4: Working Standard Preparation (e.g., 50 µg/mL)

Prepare fresh daily.

-

Pipette 500 µL of Stock A into a 10 mL amber volumetric flask.

-

Dilute to volume with the Mobile Phase Initial Composition (e.g., 50:50 Buffer:ACN) or pure Diluent.

-

Note: Matching the diluent to the mobile phase prevents peak distortion (solvent effects) during early elution.

-

Analytical Validation & Stability

Stability Profile

N-oxides are notoriously unstable.[1] The following table summarizes expected stability based on solvent and storage conditions.

| Condition | Solvent System | Stability Duration | Recommendation |

| Ambient / Light | Methanol | < 4 Hours | Avoid. Use amber glass; cover autosampler. |

| Refrigerated (4°C) | Methanol/Water | 24 - 48 Hours | Acceptable for autosampler queues. |

| Frozen (-20°C) | Pure Methanol | 1 - 3 Months | Recommended for Stock Solution storage. |

| Acidic (pH < 3) | Aqueous/Organic | Unstable | Avoid strong acid diluents; causes reversion. |

HPLC System Suitability Conditions

To validate the standard, ensure resolution from the parent Pimozide peak.

-

Column: C18 (e.g., Waters XBridge or Spherisorb ODS2), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 230 nm (Pimozide max) or 240 nm.

-

Acceptance Criteria:

-

Resolution (N-oxide vs. Pimozide) > 2.0.

-

Tailing Factor < 1.5.

-

Degradation Pathway Visualization

Understanding how the standard fails is crucial for troubleshooting.

Figure 2: Primary degradation pathways of Pimozide N-oxide. Thermal stress leads to deoxygenation, mimicking the parent drug.

Troubleshooting & Best Practices

-

Ghost Peaks (Parent Drug): If you inject the N-oxide standard and see a significant peak for Pimozide (Parent), check your MS source temperature. High ESI temperatures (>350°C) can cause in-source fragmentation/deoxygenation. Lower the source temp to <300°C to verify if the "impurity" is real or an artifact.

-

Shift in Retention Time: N-oxides are polar. If retention drifts, check the pH of the mobile phase buffer. Small changes in pH (e.g., 5.8 to 6.2) can significantly alter the ionization state and retention of the piperidine N-oxide.

-

Precipitation: If using Phosphate buffers, ensure the % Organic in the gradient does not precipitate salts. Ammonium Acetate is safer for high-organic methods.

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

-

U.S. Pharmacopeia (USP). General Chapter <11> Reference Standards.[7] USP-NF.[7] Link

- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Context on N-oxide instability and solubility).

-

Ma, B., et al. (2005). Determine N-oxide metabolites in plasma by LC-MS/MS: Impact of sample preparation and instability. Journal of Pharmaceutical and Biomedical Analysis. Link (Demonstrates N-oxide reversion to parent).

-

PubChem. Pimozide N-oxide Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase pH for Pimozide N-oxide Separation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Pimozide and its N-oxide impurity. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your method development is both scientifically sound and robust.

The Challenge: Separating a Basic Drug from its More Polar N-oxide

Pimozide is a basic compound with a pKa of 7.32.[1][2][3] Its N-oxide is a common impurity and degradant.[4] The addition of the N-oxide functional group significantly increases the polarity of the molecule and can introduce another ionizable site, complicating the chromatographic behavior. The key to a successful separation lies in controlling the ionization state of both molecules, and the most powerful tool at our disposal for this is the mobile phase pH.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why is my Pimozide peak tailing, even when I use a high-purity C18 column?

A: Peak tailing for basic compounds like Pimozide is a classic issue in RP-HPLC.[8] It's often caused by secondary interactions between the positively charged (protonated) amine on your analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[8] These interactions are most problematic in the mid-pH range (approximately pH 3-7) where a significant population of both protonated Pimozide and deprotonated silanols exist.

To mitigate this, you have two primary strategies based on pH control:

-

Low pH (e.g., pH 2-3): At this pH, the residual silanol groups are protonated (Si-OH), minimizing their ability to interact with the now fully protonated Pimozide. This is often a good starting point for method development with basic compounds.[9]

-

High pH (e.g., pH 9-10): At a pH well above Pimozide's pKa (7.32), the molecule will be in its neutral, un-ionized form. This eliminates the primary ionic interaction with the stationary phase, often leading to excellent peak shape. However, you must use a pH-stable column designed for high pH work to prevent degradation of the silica backbone.[8][10]

Q2: I'm struggling to get baseline resolution between Pimozide and its N-oxide. What is the first parameter I should adjust?

A: Mobile phase pH should be your primary focus. The retention of ionizable compounds is highly sensitive to pH.[6][11] Since Pimozide and Pimozide N-oxide have different polarities and potentially different pKa values, altering the pH will change their degree of ionization and, consequently, their retention times at different rates. This differential shift in retention is the key to improving resolution. A pH scouting experiment (detailed in the troubleshooting guide below) is the most systematic way to identify the optimal pH for maximum separation.

Q3: My retention times are drifting from one run to the next. Could pH be the culprit?

A: Absolutely. If your mobile phase pH is set too close to the pKa of Pimozide (7.32) or its N-oxide, your method will be very sensitive to small, inadvertent changes in pH.[5][11] In this pH range, minor fluctuations in buffer preparation or CO2 absorption from the air can cause significant shifts in the ratio of ionized to un-ionized analyte, leading to poor reproducibility in retention times. For a robust and repeatable method, it is crucial to work at a pH that is at least 1.5 to 2 pH units away from the pKa of your analytes.[6] This ensures that the analytes are predominantly in one form (either fully ionized or fully neutral), making their retention less susceptible to minor pH variations.

Q4: What type of buffer should I use, and does the concentration matter?

A: The choice of buffer is critical for maintaining a stable pH. Your buffer should have a pKa within +/- 1 pH unit of your target mobile phase pH to provide adequate buffering capacity.

-

For low pH (2-4): Phosphate or formate buffers are common choices.

-

For mid-range pH (4-6): Acetate buffers are suitable.

-

For high pH (8-10): Ammonium or borate buffers can be used, but ensure they are compatible with your detection method (e.g., ammonium buffers are volatile and suitable for LC-MS).[12]

A typical buffer concentration is 10-25 mM. This is usually sufficient to control the pH without causing issues with solubility or column performance. Always prepare the aqueous buffer and adjust the pH before adding the organic modifier.[9]

Troubleshooting Guide: A Step-by-Step Approach to pH Optimization

This guide provides a systematic workflow for optimizing the mobile phase pH for the separation of Pimozide and Pimozide N-oxide.

The Goal: Achieve Baseline Separation with Symmetrical Peaks

The relationship between pH, the pKa of Pimozide, and its ionization state is fundamental to this process.

| pH of Mobile Phase | Relationship to Pimozide pKa (7.32) | Predominant Form of Pimozide | Expected Chromatographic Behavior |

| < 5.3 | pH < pKa - 2 | Fully Ionized (Protonated) | Less retention, potential for peak tailing on standard silica columns if silanol interactions are not managed. |

| 5.3 - 9.3 | pH ≈ pKa | Mixture of Ionized and Neutral | Unstable retention times, potential for split or broad peaks. This pH range should generally be avoided.[6] |

| > 9.3 | pH > pKa + 2 | Fully Neutral (Un-ionized) | Increased retention, generally improved peak shape. Requires a high-pH stable column.[8] |

Experimental Workflow: pH Scouting Study

This experiment is designed to efficiently map the effect of pH on the separation.

Caption: Workflow for a systematic pH scouting study.

Detailed Protocol:

-

Preparation:

-

Prepare individual stock solutions of Pimozide and Pimozide N-oxide, and a mixed solution in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Select a robust, modern reversed-phase column (e.g., a C18 with hybrid particle technology) that is stable across a wide pH range (e.g., pH 2-11).

-

Prepare three aqueous mobile phase buffers at approximately pH 3.0 (e.g., 20mM potassium phosphate, adjusted with phosphoric acid), pH 6.1,[13][14] and pH 9.5 (e.g., 20mM ammonium carbonate, adjusted with ammonium hydroxide).

-

-

Execution (using a generic gradient):

-

Condition 1 (Low pH):

-

Equilibrate the column with the pH 3.0 mobile phase system.

-

Inject the mixed standard.

-

Run a generic gradient (e.g., 5-95% acetonitrile over 15 minutes).

-

Record retention times, peak shapes, and resolution.

-

-

Flush: Thoroughly flush the column and system with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) to remove the previous buffer.

-

Condition 2 (Mid pH):

-

Equilibrate the column with the pH 6.1 mobile phase system.

-

Inject the mixed standard and record the data.

-

-

Flush: Repeat the flushing step.

-

Condition 3 (High pH):

-

Equilibrate the column with the pH 9.5 mobile phase system.

-

Inject the mixed standard and record the data.

-

-

-

Data Analysis and Refinement:

-

Compare the chromatograms from the three pH conditions. Pay close attention to the change in elution order and the resolution between Pimozide and Pimozide N-oxide.

-

Based on the results, you may choose to investigate intermediate pH values to further optimize the separation. For instance, if the best resolution was observed at high pH, you might test pH 9.0 and 10.0 to fine-tune the method.

-

By systematically evaluating the effect of pH, you can develop a robust, reproducible, and high-resolution method for the separation of Pimozide and its N-oxide impurity, grounded in the fundamental principles of chromatography.

References

-

DrugFuture. (n.d.). Pimozide. Retrieved from [Link]

-

Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

-

Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

-

Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

Healio. (2025, July 1). Pimozide: Uses, Side Effects & Dosage. Retrieved from [Link]

-

Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

Techsol. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

-

Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pimozide. PubChem Compound Database. Retrieved from [Link]

-

ProQuest. (2020, February 3). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. Retrieved from [Link]

-

University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). RP-HPLC method for estimation of an antipsychotic drug - Pimozide. Retrieved from [Link]

-

Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

-

ResearchGate. (2025, August 30). Pimozide | Request PDF. Retrieved from [Link]

-

LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). pimozida | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, November 27). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. PMC. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2020, September 14). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1794795-40-6| Chemical Name : Pimozide-d5 N-Oxide. Retrieved from [Link]

-

ResearchGate. (2024, November 21). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. Retrieved from [Link]

-

nursing.ceconnection.com. (n.d.). pimozide. Retrieved from [Link]

-

gsrs. (n.d.). PIMOZIDE N-OXIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. PMC. Retrieved from [Link]

-

ResearchGate. (2025, December 6). (PDF) Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Retrieved from [Link]

-

MDPI. (2024, November 27). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. Retrieved from [Link]

Sources

- 1. Pimozide [drugfuture.com]

- 2. Pimozide: Uses, Side Effects & Dosage | Healio [healio.com]

- 3. Pimozide | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. moravek.com [moravek.com]

- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 7. veeprho.com [veeprho.com]

- 8. chromtech.com [chromtech.com]

- 9. agilent.com [agilent.com]

- 10. waters.com [waters.com]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]

- 13. A Validated sensitive stability indicating HPLC method for the determination of pimozide and its related impurities in bulk Drug and Formulations - ProQuest [proquest.com]

- 14. rjptonline.org [rjptonline.org]

overcoming matrix effects in Pimozide N-oxide analysis

Topic: Overcoming Matrix Effects & Instability in LC-MS/MS Bioanalysis Status: Active Guide Ticket ID: PMZ-NOX-001

Welcome to the Bioanalytical Support Hub

Subject: Troubleshooting Matrix Effects and In-Source Conversion for Pimozide N-oxide.